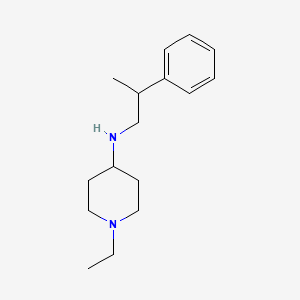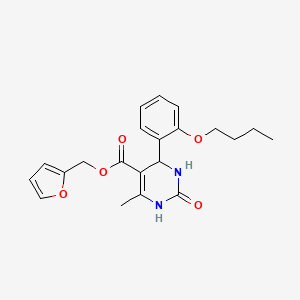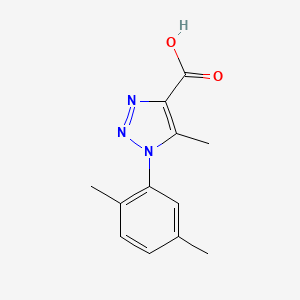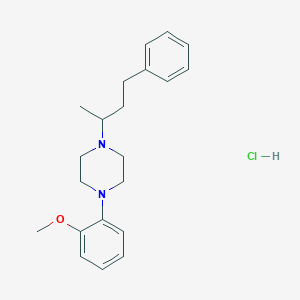![molecular formula C9H13ClN2O3 B5109650 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5109650.png)
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione, also known as CBMP, is a pyrimidine derivative that has gained attention due to its potential applications in scientific research. CBMP has been synthesized using various methods and has shown promising results in several studies.
作用机制
The mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione is not fully understood. However, studies have suggested that 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione inhibits the activity of enzymes involved in DNA synthesis, leading to the inhibition of cancer cell growth. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also been reported to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of viruses.
Biochemical and Physiological Effects
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has been shown to have several biochemical and physiological effects. Studies have reported that 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione induces apoptosis, a process of programmed cell death, in cancer cells. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has been reported to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models.
实验室实验的优点和局限性
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione is relatively easy to synthesize and has shown promising results in several studies. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also been reported to have low toxicity in animal models. However, there are also limitations to using 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione in lab experiments. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has low solubility in water, which may limit its use in certain assays. Furthermore, the mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione. One direction is to further investigate the mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione. Understanding the mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione may lead to the development of more effective treatments for cancer and viral infections. Another direction is to investigate the potential of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione in combination with other drugs. Combining 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione with other drugs may enhance its anticancer and antiviral activities. Furthermore, investigating the pharmacokinetics and pharmacodynamics of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione may lead to the development of more effective dosing regimens.
合成方法
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione can be synthesized using different methods, including the reaction of 4-chlorobutyryl chloride with potassium salt of ethyl acetoacetate, followed by the reaction with urea. Another method involves the reaction of 4-chlorobutyric acid with ethyl acetoacetate, followed by the reaction with urea. The yield of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione using these methods ranges from 50% to 70%.
科学研究应用
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has been reported to have potential applications in scientific research, including anticancer, antiviral, and antifungal activities. Several studies have shown that 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione inhibits the growth of cancer cells, including breast cancer, lung cancer, and liver cancer cells. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also shown antiviral activity against hepatitis B virus and herpes simplex virus. Furthermore, 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has antifungal activity against Candida albicans.
属性
IUPAC Name |
1-(4-chlorobutoxymethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c10-4-1-2-6-15-7-12-5-3-8(13)11-9(12)14/h3,5H,1-2,4,6-7H2,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXCZVLUWPZQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)COCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5109578.png)


![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5109635.png)
![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)
![3-(4-methyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B5109644.png)

